An In-Depth Technical Guide to 3,4-Dimethoxyaniline (CAS Number: 6315-89-5)
An In-Depth Technical Guide to 3,4-Dimethoxyaniline (CAS Number: 6315-89-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyaniline, also known as 4-aminoveratrole, is an aromatic organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a benzene (B151609) ring substituted with an amino group and two adjacent methoxy (B1213986) groups, makes it a versatile intermediate in the pharmaceutical, dye, and agrochemical industries. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3,4-dimethoxyaniline, with a focus on its relevance to drug discovery and development. While the intrinsic biological activity of 3,4-dimethoxyaniline is not extensively documented, its role as a precursor to pharmacologically active compounds is well-established.
Physicochemical and Spectral Properties
The physical, chemical, and spectral properties of 3,4-dimethoxyaniline are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of 3,4-Dimethoxyaniline
| Property | Value | Reference(s) |
| CAS Number | 6315-89-5 | [1][2] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 85-89 °C | |
| Boiling Point | 174-176 °C at 22 mmHg | |
| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) and dimethylformamide. | [1] |
| InChI Key | LGDHZCLREKIGKJ-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc(N)cc1OC | [1] |
Table 2: Spectral Data for 3,4-Dimethoxyaniline
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~6.7 ppm (d, 1H), ~6.3 ppm (d, 1H), ~6.2 ppm (dd, 1H), ~3.8 ppm (s, 6H, 2x OCH₃), ~3.4 ppm (br s, 2H, NH₂) | [3] |
| ¹³C NMR (CDCl₃) | Peaks corresponding to aromatic carbons and methoxy carbons. | [4] |
| FTIR (KBr pellet) | Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O ether stretching. | [5][6][7][8] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 153. | [9][10] |
Experimental Protocols
Synthesis of 3,4-Dimethoxyaniline
A common synthetic route to 3,4-dimethoxyaniline involves the nitration of 3,4-dimethoxybenzene followed by the reduction of the resulting nitro compound.
Step 1: Nitration of 3,4-Dimethoxybenzene to 3,4-Dimethoxynitrobenzene (B134838)
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Materials: 3,4-dimethoxybenzene, nitric acid (HNO₃), sulfuric acid (H₂SO₄), ice.
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Procedure:
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Prepare a nitrating mixture by carefully adding a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath.
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Slowly add the nitrating mixture dropwise to a stirred solution of 3,4-dimethoxybenzene in a suitable solvent (e.g., glacial acetic acid) while maintaining the reaction temperature between 0-5 °C.
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After the addition is complete, continue stirring at this temperature for a specified time to ensure the reaction goes to completion.
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Pour the reaction mixture onto crushed ice to precipitate the crude 3,4-dimethoxynitrobenzene.
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Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it.
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Step 2: Reduction of 3,4-Dimethoxynitrobenzene to 3,4-Dimethoxyaniline
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Materials: 3,4-dimethoxynitrobenzene, ethanol, Raney nickel catalyst, hydrogen gas (H₂).
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Procedure:
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Dissolve the crude 3,4-dimethoxynitrobenzene in ethanol in a high-pressure autoclave.
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Add a catalytic amount of Raney nickel to the solution.
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Seal the autoclave and purge it with hydrogen gas.
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Pressurize the autoclave with hydrogen to approximately 1.6 MPa and heat the mixture to around 100 °C with stirring.
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Monitor the reaction progress by observing the cessation of hydrogen uptake.
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
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Filter the reaction mixture to remove the Raney nickel catalyst.
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Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude 3,4-dimethoxyaniline.
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Purification by Recrystallization
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Solvent Selection: The ideal recrystallization solvent is one in which 3,4-dimethoxyaniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, water, or a mixture of ethanol and water.
-
Procedure:
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Dissolve the crude 3,4-dimethoxyaniline in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot filtration to remove the charcoal and any other insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.
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Analytical Characterization
The identity and purity of the synthesized 3,4-dimethoxyaniline can be confirmed using the following analytical techniques:
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Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
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Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the compound.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow and Synthetic Application
Caption: Workflow for the synthesis and purification of 3,4-dimethoxyaniline.
Applications in Drug Development
3,4-Dimethoxyaniline is a key starting material or intermediate in the synthesis of several pharmaceuticals. Its primary utility lies in providing the dimethoxyphenylamine scaffold, which is present in a number of biologically active molecules.
A notable example is its use in the synthesis of Prazosin , an α₁-adrenergic receptor blocker used to treat high blood pressure. In the synthesis of Prazosin, 3,4-dimethoxyaniline is a precursor for the formation of the quinazoline (B50416) ring system.[9]
Caption: Role of 3,4-dimethoxyaniline in the synthesis of a Prazosin intermediate.
Biological Activity and Toxicology
The primary biological significance of 3,4-dimethoxyaniline is its role as a precursor in the synthesis of pharmacologically active compounds. There is limited publicly available information on the intrinsic biological activity or its engagement in specific signaling pathways.
In terms of toxicology, 3,4-dimethoxyaniline is classified as harmful if swallowed or in contact with skin and may cause respiratory irritation. It is also an irritant.[1] As with many aromatic amines, it may induce methemoglobinemia.[1] A known human metabolite is N-(3,4-Dimethoxyphenyl)acetamide.[1]
Table 3: Safety and Handling of 3,4-Dimethoxyaniline
| Parameter | Information | Reference(s) |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection) | |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a dust mask or respirator. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acid chlorides, and acid anhydrides. | |
| Stability | Stable under normal handling and storage conditions. Sensitive to prolonged exposure to light. | [1] |
Conclusion
3,4-Dimethoxyaniline (CAS 6315-89-5) is a commercially important chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies. While it does not appear to have significant intrinsic biological activity that has been widely explored, its utility as a foundational scaffold in the synthesis of pharmaceuticals, such as Prazosin, underscores its importance in drug discovery and development. This guide provides researchers and scientists with the core technical information required for the safe handling, synthesis, and application of this versatile compound.
References
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- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. exsyncorp.com [exsyncorp.com]
- 7. 3,4-DIMETHOXYANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
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- 10. synquestlabs.com [synquestlabs.com]
